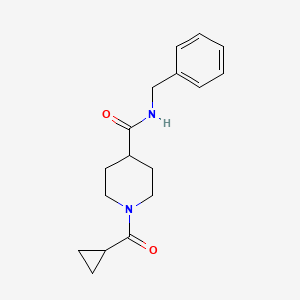
N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C17H22N2O2 and a molecular weight of 286.37 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Cyclopropanecarbonyl Group: This step involves the reaction of the piperidine derivative with cyclopropanecarbonyl chloride under basic conditions to form the cyclopropanecarbonyl-piperidine intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems for precise control .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperidine derivatives .
Scientific Research Applications
N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This action can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another cholinesterase inhibitor with a benzyl-piperidine structure.
Rivastigmine: A carbamate derivative used for similar therapeutic purposes.
Galantamine: An alkaloid with cholinesterase inhibitory activity.
Uniqueness
N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is unique due to its specific structural features, such as the cyclopropanecarbonyl group, which may confer distinct pharmacological properties compared to other cholinesterase inhibitors .
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c20-16(18-12-13-4-2-1-3-5-13)14-8-10-19(11-9-14)17(21)15-6-7-15/h1-5,14-15H,6-12H2,(H,18,20) |
InChI Key |
OXBZCRZPGYXBTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















